

Meta-analysis of studies on the antiviral activity of Mosloflavone

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Compound of Interest

Compound Name: Mosloflavone

Cat. No.: B191909

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A Comparative Guide to the Antiviral Activity of Mosloflavone

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Mosloflavone, a flavonoid isolated from *Scutellaria baicalensis* Georgi, has demonstrated notable antiviral properties. While a formal meta-analysis on its antiviral activity is not currently available, existing research provides significant insights into its efficacy and mechanisms of action against specific viral pathogens. This guide synthesizes the available experimental data to offer a comparative overview of **mosloflavone**'s antiviral potential.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies on the antiviral activity of **mosloflavone** and related flavonoids. This data provides a basis for comparing their potency and safety profiles.

Compound	Virus	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference
Mosloflavone	Coxsackievirus B3 (CVB3)	Vero	1.8	>100	>55.6	[1]
Norwogonin	Coxsackievirus B3 (CVB3)	Vero	2.5	>100	>40.0	[1]
Oroxylin A	Coxsackievirus B3 (CVB3)	Vero	4.8	>100	>20.8	[1]
Isoginkgetin	Foot-and-mouth disease virus (FMDV)	-	-	-	-	[1]
Luteolin	Foot-and-mouth disease virus (FMDV)	-	Low	-	-	[1]
Baicalein	Japanese Encephalitis Virus (JEV)	-	-	-	-	[2]
Quercetin	Dengue virus 2 (DENV-2)	-	-	-	-	[2]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of

cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of a compound.

Experimental Protocols

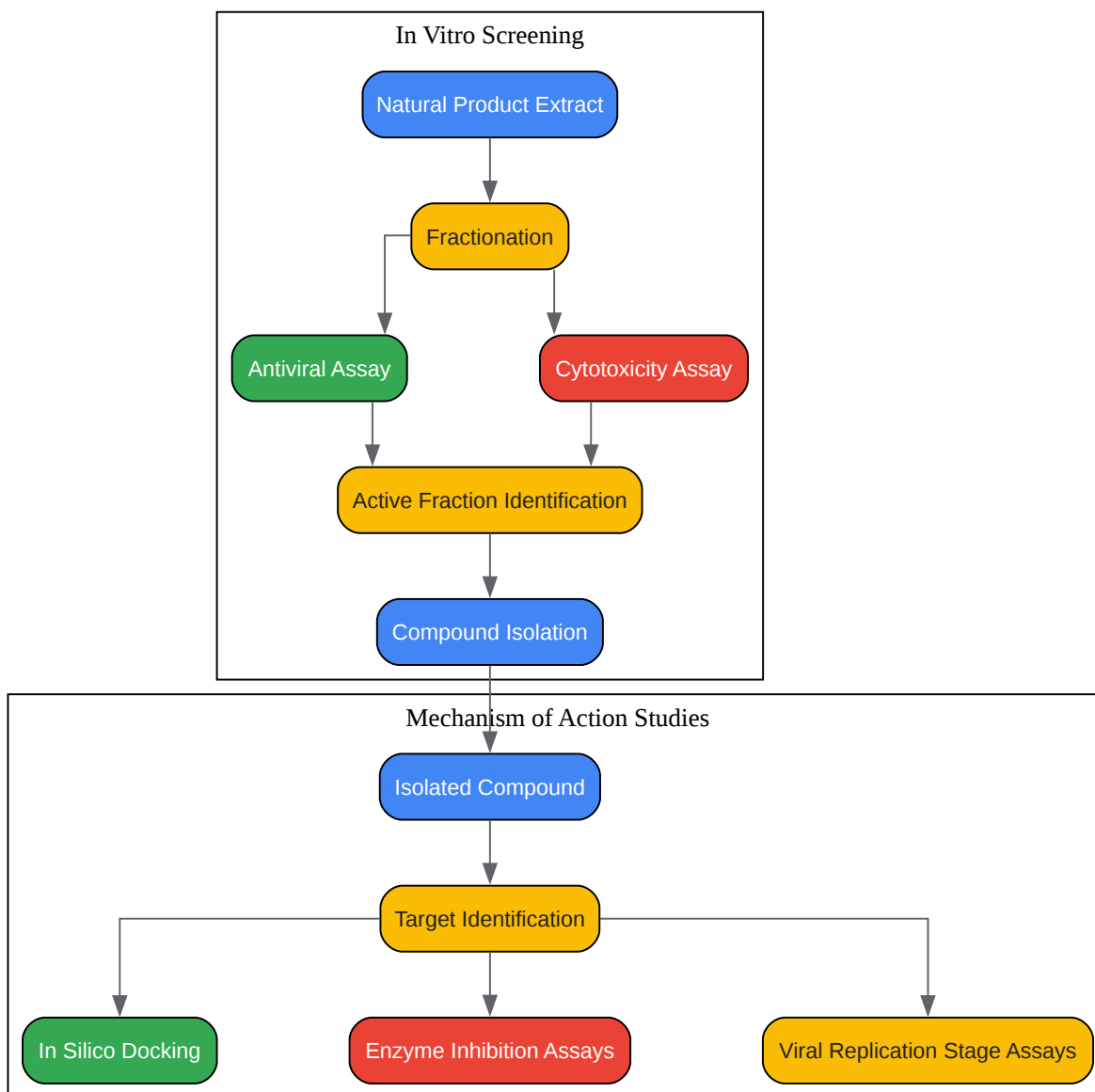
The evaluation of **mosloflavone**'s antiviral activity has been conducted using established in vitro methodologies. Understanding these protocols is crucial for interpreting the data and designing future studies.

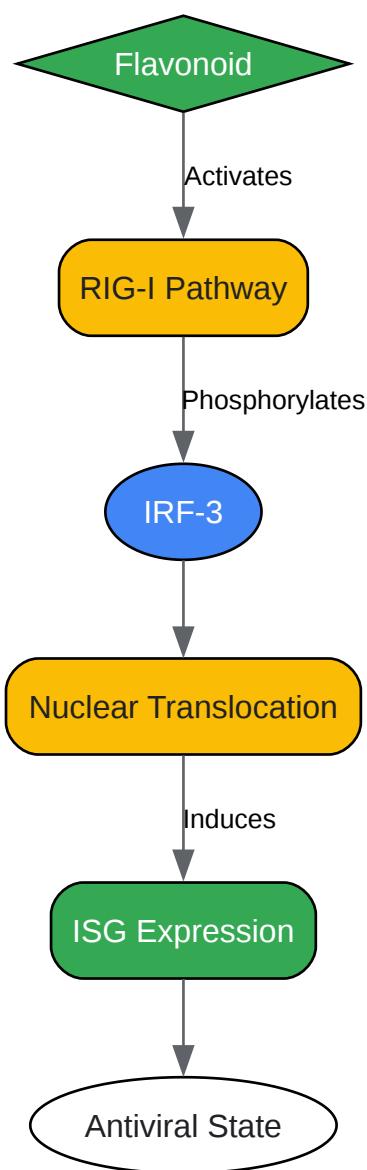
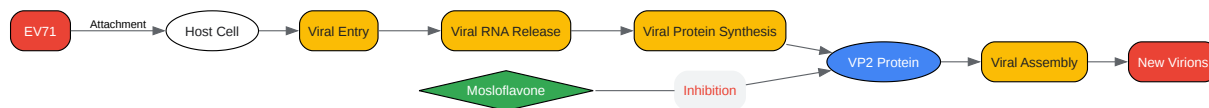
Cell-Based Antiviral Assay for CVB3:

- Cells: Vero cells are commonly used for the propagation and study of Coxsackievirus B3.
- Virus: A specific strain of Coxsackievirus B3 is used to infect the cells.
- Treatment: Cells are treated with varying concentrations of the flavonoid (e.g., **mosloflavone**, norwogonin, oroxylin A) before, during, or after viral infection to determine the stage of viral life cycle inhibition.
- Endpoint Measurement: The antiviral activity is often determined by measuring the inhibition of the virus-induced cytopathic effect (CPE). This can be quantified using assays like the MTT assay, which measures cell viability.[3]
- Data Analysis: The EC50 is calculated as the concentration of the compound that inhibits the viral CPE by 50%. The CC50 is determined by treating uninfected cells with the compound to assess its cytotoxicity.

General Antiviral Screening Protocol:

A typical workflow for screening natural products for antiviral activity involves several key steps.





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